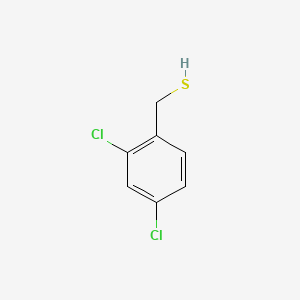

2,4-Dichlorobenzyl mercaptan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPXTTVUJDSRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208016 | |

| Record name | 2,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-67-3 | |

| Record name | 2,4-Dichlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59293-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059293673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59293-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzyl Mercaptan

Introduction

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a specialized organosulfur compound featuring a dichlorinated benzene ring attached to a methanethiol group.[1][2] As a reactive thiol and a substituted aromatic compound, it serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.[1][3][4] The presence of chlorine atoms on the aromatic ring and the nucleophilic thiol group defines its unique reactivity and physical properties.

This guide provides a comprehensive overview of the essential , tailored for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to offer insights into analytical methodologies, expected spectroscopic characteristics, and safe handling protocols, ensuring a well-rounded understanding for practical laboratory applications.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by several key descriptors.

-

Synonyms: 2,4-Dichloro-α-mercaptotoluene, (2,4-Dichlorophenyl)methanethiol, 2,4-Dichlorothiobenzyl Alcohol, 2,4-Dichloro-α-toluenethiol[1][8]

The molecular architecture, consisting of a benzyl group substituted with two chlorine atoms at positions 2 and 4 and a thiol (-SH) functional group, is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| Physical State | Colorless to almost colorless clear liquid | [1][7][8] |

| Odor | Pungent, stench | [5][7] |

| Molecular Weight | 193.09 g/mol | [1][3][4][8] |

| Boiling Point | 115 °C at 2 mmHg | [1][8][9][10] |

| Specific Gravity (20/20) | 1.36 | [1][8] |

| Refractive Index (@ 20°C) | 1.6025–1.6065 | [2] |

| Water Solubility | Insoluble | [1][7][8] |

| logP (Octanol/Water) | 3.423 (Calculated) | [11] |

| Melting Point | Data not available | [9] |

| pKa | Data not available |

Discussion of Properties

-

Physical State and Odor: The compound exists as a liquid at room temperature and possesses a strong, unpleasant odor characteristic of many thiols.[5][7] This necessitates handling in a well-ventilated fume hood.

-

Boiling Point: The high boiling point, even under reduced pressure, is consistent with its molecular weight and the presence of polarizable chlorine and sulfur atoms.[1][8][9][10]

-

Solubility and logP: Its insolubility in water and a calculated LogP value of 3.423 indicate a nonpolar, lipophilic nature.[1][7][8][11] It is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons. This property is crucial for selecting appropriate solvent systems for reactions and chromatography.

-

pKa: While no experimental pKa value is available, the thiol proton is acidic. For comparison, the pKa of simpler aliphatic thiols is approximately 10.7.[12] The electron-withdrawing effects of the dichlorinated phenyl ring may slightly increase the acidity (lower the pKa) of the thiol group in this compound compared to simple alkyl thiols. This acidity is a key factor in its nucleophilic reactivity in basic media.

Spectroscopic Characterization and Analysis

While public spectral data archives for this specific compound are sparse, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming its identity and purity after synthesis or purification.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum should exhibit three distinct regions.

-

Aromatic Region (approx. 7.2-7.5 ppm): Three protons on the benzene ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

-

Methylene Protons (approx. 3.7 ppm): The two protons of the -CH₂- group adjacent to the sulfur and the aromatic ring would likely appear as a doublet, coupled to the thiol proton.

-

Thiol Proton (approx. 1.8-2.0 ppm): The single -SH proton would likely appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show 7 unique signals: one for the methylene carbon (-CH₂) and six for the distinct carbons of the dichlorinated aromatic ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups:

-

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

-

-

UV-Vis Spectroscopy: The dichlorinated benzene chromophore is expected to exhibit absorption maxima in the UV region, likely around 270-280 nm, with potential shifts due to the sulfur substituent.

Analytical Methodologies: Purity Determination by Gas Chromatography (GC)

Gas chromatography is the most cited method for assessing the purity of this compound, typically showing purities of >98%.[1][2][8] The volatility and thermal stability of the compound make it well-suited for GC analysis.

Expertise in Method Design: A Self-Validating Protocol

The choice of parameters in a GC method is critical for achieving accurate and reproducible results. The goal is a self-validating system where the peak is sharp, symmetrical, and well-resolved from any impurities or solvent fronts.

Caption: Workflow for Purity Analysis by Gas Chromatography.

Step-by-Step GC Protocol

-

Instrument Setup:

-

Column Selection: A low-to-mid polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is an excellent choice. This stationary phase provides good selectivity for aromatic compounds.

-

Detector: A Flame Ionization Detector (FID) is ideal due to its high sensitivity to organic compounds and robust performance.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like hexane or ethyl acetate. The choice of solvent is important to ensure it does not co-elute with the analyte or any impurities of interest.

-

-

GC Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid and complete volatilization of the sample.

-

Oven Temperature Program: Start at a moderate temperature (e.g., 100°C) to allow for separation from the solvent front. Then, ramp the temperature at a controlled rate (e.g., 15°C/minute) to a final temperature (e.g., 280°C) to elute the analyte and any higher-boiling impurities in a reasonable time.

-

Detector Temperature: Set higher than the final oven temperature (e.g., 300°C) to prevent condensation of the analyte.

-

-

Data Analysis:

-

Inject the sample and record the chromatogram.

-

Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Safety, Handling, and Storage

Due to its toxicity and hazardous properties, strict safety protocols must be followed when handling this compound.

-

Primary Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[1] It is a known irritant to the skin, eyes, and respiratory system.[6][7] It also has a powerful and unpleasant smell.[5][7]

-

Personal Protective Equipment (PPE):

-

Handling: All work must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and to contain the stench.[7] Eyewash stations and safety showers should be readily accessible.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] A recommended storage temperature is below 15°C in a dark place to minimize potential degradation.[8]

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult, seek urgent medical attention.[5][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5]

-

Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

-

Conclusion

This compound is a reactive chemical intermediate with a well-defined set of physicochemical properties dominated by its lipophilic nature and the presence of the acidic thiol group. While gaps exist in publicly available experimental data for properties like melting point and pKa, its characteristics can be reliably inferred from its structure and comparison with related compounds. For laboratory professionals, a thorough understanding of its properties, appropriate analytical methods for purity assessment, and stringent adherence to safety protocols are paramount for its successful and safe application in research and development.

References

- 1. This compound | 59293-67-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 59293-67-3 | FD36233 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.at [fishersci.at]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 59293-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 59293-67-3 [sigmaaldrich.com]

- 11. 3,4-Dichlorobenzyl mercaptan (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

synthesis routes for 2,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a pivotal intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. Its structural features, comprising a dichlorinated benzene ring and a reactive thiol group, make it a versatile building block. This guide provides a comprehensive overview of the primary synthetic routes for preparing this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore two principal pathways: direct thiolation via sodium hydrosulfide and the more controlled, two-step thiourea method. This document is intended to serve as a practical resource for chemists in research and development, offering field-proven insights to guide experimental design and execution.

Introduction and Strategic Overview

The synthesis of thiols, or mercaptans, is a fundamental transformation in organic chemistry. These sulfur analogs of alcohols are highly nucleophilic and serve as precursors to a wide array of sulfur-containing compounds.[1] this compound (C7H6Cl2S, Molar Mass: 193.09 g/mol ) is of particular interest due to the electronic properties imparted by the chlorine atoms on the aromatic ring, which can influence the reactivity of the thiol group and provide sites for further functionalization.[2]

The selection of a synthetic route is governed by factors such as desired purity, yield, scalability, and the handling of malodorous and toxic reagents. The most common precursor for this synthesis is 2,4-dichlorobenzyl chloride, which is readily accessible through the chlorination of 2,4-dichlorotoluene.[3] This guide will detail the conversion of this key halide into the target mercaptan.

Precursor Synthesis: 2,4-Dichlorobenzyl Chloride

A reliable synthesis begins with a high-quality starting material. 2,4-Dichlorobenzyl chloride is typically prepared via the free-radical side-chain chlorination of 2,4-dichlorotoluene.

Reaction: 2,4-Dichlorotoluene + Cl2 → 2,4-Dichlorobenzyl chloride + HCl

This reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).[3] The process involves heating 2,4-dichlorotoluene and slowly introducing chlorine gas under illumination.[3] Careful control of the reaction temperature (typically 120-130°C) and the stoichiometry of chlorine is crucial to prevent over-chlorination to dichlorobenzal chloride or dichlorobenzotrichloride.[3]

Synthesis Route I: Direct Thiolation with Sodium Hydrosulfide (NaSH)

This method represents the most direct approach, converting the benzyl halide to the mercaptan in a single step through a nucleophilic substitution (S_N2) reaction.

Mechanism and Rationale

The hydrosulfide anion (SH⁻), typically from sodium hydrosulfide (NaSH), is a potent sulfur nucleophile that readily displaces the chloride from the benzylic carbon of 2,4-dichlorobenzyl chloride.

Causality of Experimental Choices:

-

Solvent: The reaction is often performed in an aqueous or alcoholic medium to dissolve the ionic NaSH.[4] However, organic solvents can slow the reaction rate.[4] A two-phase system with a phase-transfer catalyst can also be employed to facilitate the reaction between the organic halide and the aqueous nucleophile.[5][6]

-

Stoichiometry: A significant challenge with this route is the formation of the corresponding thioether, bis(2,4-dichlorobenzyl) sulfide, as a major byproduct. This occurs when the newly formed, highly nucleophilic thiolate anion attacks a second molecule of the benzyl chloride. To suppress this side reaction, a large excess of sodium hydrosulfide is used to ensure the benzyl chloride is more likely to react with SH⁻ than the product thiolate.[1]

-

Temperature Control: The reaction is typically conducted at moderate temperatures (e.g., 50°C). While lower temperatures reduce the rate of sulfide formation, they also slow the primary reaction, leading to excessively long reaction times.[4] A staged temperature profile, starting lower and increasing toward the end of the reaction, can optimize for both conversion and purity.[4]

Experimental Protocol: Direct Thiolation

-

Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet with a solution of sodium hydrosulfide (NaSH, ~1.3-1.5 equivalents) in water (to make an ~15% solution).[4]

-

Inert Atmosphere: Purge the system with nitrogen to prevent the oxidation of the mercaptan product to the corresponding disulfide.

-

Reagent Addition: Slowly add 2,4-dichlorobenzyl chloride (1.0 equivalent) to the stirred NaSH solution at a controlled temperature of ~50°C.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 2N HCl) to a pH of ~5-6 to protonate the thiolate and neutralize any excess NaSH. Caution: This step will release toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or toluene.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (boiling point ~115°C at 2 mmHg) to yield pure this compound as a clear, colorless liquid.

Workflow Diagram: Direct Thiolation

Caption: Workflow for Direct Thiolation Synthesis.

Synthesis Route II: The Thiourea Method

This two-step approach offers a more reliable and cleaner alternative, circumventing the issue of thioether byproduct formation that plagues the direct thiolation route.[7] It is often the preferred method for laboratory-scale synthesis where high purity is paramount.

Mechanism and Rationale

Step 1: Formation of the Isothiouronium Salt Thiourea acts as an excellent sulfur nucleophile, attacking the 2,4-dichlorobenzyl chloride to form a stable, crystalline S-alkylisothiouronium salt. This intermediate is easily isolated and purified, effectively "protecting" the sulfur from reacting further.[8][9]

Step 2: Hydrolysis of the Salt The isothiouronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or sodium carbonate) to liberate the desired thiol.[8] The choice of base and reaction conditions is critical for efficient cleavage.

Causality of Experimental Choices:

-

Intermediate Isolation: The ability to isolate and purify the isothiouronium salt is a key advantage. This step removes any unreacted starting material or impurities before the final hydrolysis, leading to a much cleaner crude product.[9]

-

Hydrolysis Conditions: The hydrolysis is typically performed by refluxing the salt with an aqueous base.[8] This ensures complete conversion to the thiolate, which is then protonated during acidic workup.

-

Atmosphere: As with the direct method, conducting the hydrolysis and workup under an inert nitrogen atmosphere is recommended to prevent oxidative dimerization of the final product.[8]

Experimental Protocol: Thiourea Method

Part A: Synthesis of S-(2,4-dichlorobenzyl)isothiouronium chloride

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichlorobenzyl chloride (1.0 equivalent) and thiourea (1.1 equivalents).[8]

-

Solvent Addition: Add a suitable solvent, such as 95% ethanol, to the flask.[8]

-

Reaction: Heat the mixture to reflux and maintain for 3-6 hours.[8] The reaction progress can be monitored by the disappearance of the benzyl chloride spot on TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The S-(2,4-dichlorobenzyl)isothiouronium chloride will precipitate as a white crystalline solid.

-

Purification: Filter the solid, wash with cold ethanol or diethyl ether to remove any residual starting materials, and dry under vacuum.

Part B: Hydrolysis to this compound

-

Reactor Setup: Charge a two-necked flask with the purified isothiouronium salt (1.0 equivalent) and an aqueous solution of a base, such as 5N sodium hydroxide or sodium carbonate.[8]

-

Hydrolysis: Fit the flask with a reflux condenser and a nitrogen inlet. Reflux the mixture for 2-4 hours under a slow stream of nitrogen.[8]

-

Workup: Cool the reaction mixture and carefully acidify with 2N hydrochloric acid. The mercaptan will separate as an oily layer.[8]

-

Extraction & Purification: Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation as described in Protocol 3.2. A typical yield for this method is around 70%.[8]

Workflow Diagram: The Thiourea Method

References

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. This compound | 59293-67-3 | FD36233 [biosynth.com]

- 3. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 5. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 6. US2404425A - Process for production of alkyl mercaptans - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

2,4-Dichlorobenzyl mercaptan mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of 2,4-Dichlorobenzyl Mercaptan

Abstract

This compound is a synthetic organosulfur compound with a largely uncharacterized mechanism of action. While direct research is limited, analysis of its structural analogs and the known reactivity of its functional groups allows for the formulation of several plausible biochemical mechanisms. This guide synthesizes the available evidence to propose four primary putative mechanisms: (1) direct DNA interaction, (2) disruption of microtubule dynamics, (3) protein denaturation via thiol-disulfide exchange, and (4) induction of cellular oxidative stress. For each proposed mechanism, we present the supporting rationale derived from related compounds and fundamental biochemical principles. Furthermore, we provide detailed, self-validating experimental protocols designed to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured framework to guide future investigation into the precise molecular and cellular effects of this compound.

Introduction

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a member of the mercaptan (thiol) family of organic compounds. Its structure features a benzyl group substituted with two chlorine atoms at positions 2 and 4, and a mercaptan (-SH) functional group. While its synthesis and basic chemical properties are established, its biological effects and mechanism of action remain poorly defined in the scientific literature.

Preliminary information suggests a potential for biological activity, with one source indicating it may bind to DNA in the acidic region of the duplex and interact with guanosine subunits, hinting at applications in studying DNA mutations or the mechanisms of DNA-binding anticancer drugs.[1] However, a comprehensive understanding of its cellular targets and downstream effects is lacking. This guide aims to bridge this knowledge gap by proposing several testable mechanisms of action, drawing logical inferences from closely related chemical structures and the well-documented reactivity of the thiol group.

Proposed Mechanisms of Action

Based on available data for this compound and its structural analogs, we propose the following potential mechanisms of action. These are not mutually exclusive and may act in concert to produce an overall biological effect.

Putative Mechanism 1: Direct DNA Interaction

There is a preliminary suggestion that this compound may act as a DNA-binding agent.[1] This proposed mechanism involves the molecule intercalating into the DNA duplex or forming covalent adducts, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing mutations or cell death. The interaction is hypothesized to occur preferentially with guanosine subunits within the DNA structure.[1]

Caption: Proposed pathway for DCBM-induced cytotoxicity via direct DNA interaction.

Putative Mechanism 2: Disruption of Microtubule Dynamics

A structurally similar compound, 2,4-dichlorobenzyl thiocyanate (DCBT), is a known antimitotic agent that acts by severely disrupting microtubule organization.[2] DCBT causes the disappearance of most microtubules and the aggregation of remaining tubulin structures, irreversibly inhibiting tubulin polymerization.[2] Given the structural similarity, it is plausible that this compound shares this mechanism. The thiol group may react with cysteine residues on tubulin subunits, preventing their proper assembly into microtubules, thereby arresting the cell cycle and inducing apoptosis.

Caption: Hypothesized disruption of microtubule dynamics by this compound.

Putative Mechanism 3: Thiol-Disulfide Exchange and Protein Denaturation

Mercaptans, or thiols, are known to react with disulfide bonds in proteins through a process called thiol-disulfide exchange.[3] This reaction can break the critical disulfide bridges that maintain the tertiary and quaternary structure of many proteins, leading to denaturation and loss of function.[3] The antiseptic mechanism of the related compound 2,4-dichlorobenzyl alcohol is thought to involve the denaturation of external proteins.[4] It is highly probable that this compound acts similarly, with its reactive thiol group targeting and reducing disulfide bonds in essential enzymes and structural proteins, leading to widespread cellular dysfunction.

Putative Mechanism 4: Induction of Oxidative Stress

Exposure to certain mercaptans can lead to the generation of reactive oxygen species (ROS), overwhelming cellular antioxidant defenses and causing oxidative stress.[5] This can result in damage to lipids (lipid peroxidation), proteins, and DNA.[5] Studies on tert-butyl mercaptan have shown a correlation between exposure, increased lipid peroxidation, and neurological effects.[6] this compound may be metabolized by enzymes such as cytochrome P450, potentially forming reactive intermediates that trigger ROS production and subsequent cellular damage.[5]

Experimental Validation Protocols

To systematically investigate the proposed mechanisms, the following experimental workflows are recommended.

Protocol: Investigating DNA Interaction

This protocol aims to determine if this compound directly binds to and alters the properties of DNA.

Workflow Diagram:

Caption: Experimental workflow to assess direct DNA binding by DCBM.

Step-by-Step Methodology:

-

Preparation: Prepare solutions of purified calf thymus DNA (or a specific oligonucleotide sequence) at a known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare stock solutions of this compound in DMSO.

-

Incubation: Mix the DNA solution with varying concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate at 37°C for a set time (e.g., 2-6 hours).

-

Thermal Melt Analysis (Tm): Using a UV-Vis spectrophotometer with a temperature controller, measure the absorbance at 260 nm as the temperature is increased from 25°C to 95°C. A significant shift in the melting temperature (Tm) in the presence of the compound suggests intercalation or groove binding.

-

Circular Dichroism (CD) Spectroscopy: Analyze the samples using a CD spectropolarimeter. Changes in the characteristic B-form DNA spectrum upon addition of the compound indicate structural alterations.

-

Gel Mobility Shift Assay: Run the incubated samples on an agarose gel. A retardation in the migration of DNA (a "shift") in the presence of the compound indicates a stable binding interaction.

Data Interpretation:

| Assay | Positive Result for DNA Binding | Negative Result |

| Thermal Melt (ΔTm) | > 1°C shift in melting temperature | No significant change in Tm |

| Circular Dichroism | Alteration of positive/negative peaks | Superimposable spectra with control |

| Mobility Shift | Slower migrating DNA band | No change in band mobility |

Protocol: Assessing Effects on Microtubule Polymerization

This in vitro assay directly measures the influence of this compound on the assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

-

Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, GTP, and a fluorescence-based reporter.

-

Pre-incubation: Pre-incubate purified tubulin protein with various concentrations of this compound (and controls: vehicle, paclitaxel as a stabilizer, colchicine as a destabilizer) at 37°C for a prolonged period (e.g., 1-6 hours), as the related compound DCBT requires this step.[2]

-

Initiation: Initiate polymerization by adding GTP and warming the samples to 37°C in a fluorescence plate reader.

-

Measurement: Monitor the increase in fluorescence over time. The fluorescence signal is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass for each condition.

Data Interpretation:

| Parameter | Result Indicating Inhibition | Result Indicating No Effect |

| Polymerization Rate | Decreased slope of the curve | Similar slope to vehicle control |

| Max Polymer Mass | Lower plateau of fluorescence | Similar plateau to vehicle control |

Data Interpretation and Future Directions

Positive results in the DNA binding assays would substantiate the claim from the initial product description and position this compound as a potential genotoxic agent or a lead for DNA-targeted therapies.[1] Conversely, if the compound strongly inhibits tubulin polymerization, it would align its mechanism with that of its thiocyanate analog, suggesting its potential as an antimitotic agent.[2]

Should these specific target-based assays prove negative, investigating the broader mechanisms of protein denaturation and oxidative stress would be the logical next step. Assays measuring total free thiol content, protein aggregation, and markers of oxidative stress (e.g., ROS levels, glutathione depletion, lipid peroxidation) in cell culture models would provide critical insights.

The elucidation of the primary mechanism of action will guide further research, including structure-activity relationship (SAR) studies to optimize its activity, and cellular studies to understand its effects on cell viability, cell cycle progression, and apoptosis in relevant disease models.

References

- 1. This compound | 59293-67-3 | FD36233 [biosynth.com]

- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Oxidative Stress of Mercaptan Odorant Due to Occupational Exposure: Adverse Effects on the Cholinergic System - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

spectroscopic data for 2,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichlorobenzyl Mercaptan

Introduction

This compound (C₇H₆Cl₂S) is a specialized organosulfur compound utilized as a building block in complex chemical syntheses.[1] Its distinct chemical structure, featuring a dichlorinated aromatic ring and a reactive thiol group, necessitates unambiguous structural confirmation for applications in research and development.[2][3] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required for the definitive identification and quality assessment of this compound.

The methodologies and data interpretations presented herein are designed to serve as a practical reference for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Compound Profile:

| Identifier | Value |

| Chemical Name | (2,4-dichlorophenyl)methanethiol |

| Synonyms | 2,4-Dichlorotoluene-α-thiol, 2,4-Dichlorothiobenzyl Alcohol |

| CAS Number | 59293-67-3[4] |

| Molecular Formula | C₇H₆Cl₂S[2][3] |

| Molecular Weight | 193.10 g/mol [2] |

| Appearance | Colorless Liquid[3][5] |

Infrared (IR) Spectroscopy: Functional Group Identification

Guiding Principle

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups within a molecule.[6][7] It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8] The specific frequencies at which a molecule absorbs are characteristic of its constituent bonds (e.g., S-H, C-S, C=C), providing a unique "fingerprint."[9] For this compound, IR spectroscopy is instrumental in confirming the presence of the critical thiol (S-H) group and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Given that this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is the most efficient and straightforward approach, requiring minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to press the liquid into firm contact with the crystal. Initiate the scan. A typical acquisition involves co-adding 16 or 32 scans over a range of 4000–500 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Post-Acquisition: Clean the ATR crystal thoroughly with a suitable dry solvent, such as isopropanol or acetone, to remove all traces of the sample.[9]

Data Interpretation: Predicted Absorption Bands

Table 1: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale & Comments |

| ~3050-3100 | C-H (Aromatic) | Medium-Weak | Stretching vibrations of sp² C-H bonds on the benzene ring. |

| ~2850-2960 | C-H (Aliphatic) | Medium | Symmetric and asymmetric stretching of the methylene (-CH₂) group. |

| ~2550-2600 | S-H (Thiol) | Weak | Key diagnostic peak for the mercaptan functional group.[10] Its weakness is characteristic. |

| ~1590, ~1470 | C=C (Aromatic) | Medium-Strong | In-plane skeletal vibrations of the benzene ring. The substitution pattern affects the exact position and number of these bands. |

| ~1000-1250 | C-S Stretch | Weak-Medium | Carbon-sulfur bond stretch. |

| ~1000-1100 | C-Cl Stretch | Strong | Strong absorptions characteristic of aryl chlorides. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Guiding Principle

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[7] It maps the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.[11] Key parameters—chemical shift (δ), signal integration, and spin-spin coupling (J)—provide detailed information about the electronic environment, the relative number of nuclei, and their proximity to one another, respectively.

Experimental Protocol: ¹H and ¹³C NMR

Proper sample preparation is critical for acquiring high-quality NMR spectra. The choice of solvent and use of an internal standard are paramount for accurate chemical shift referencing.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12] Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

No formally published and assigned NMR data for this compound currently exists in the public domain. However, we can generate a highly accurate prediction by analyzing the known spectra of the structurally analogous compound, 2,4-Dichlorobenzyl alcohol, and accounting for the difference in electronegativity between oxygen and sulfur.[13][14] Sulfur is less electronegative than oxygen, which will cause adjacent protons and carbons (-CH₂- and the ipso-carbon) to be shifted upfield (to lower ppm values) compared to the alcohol analogue.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Analysis |

| ~7.35 | d | 1H | H-3 | The proton ortho to the -CH₂SH group. Coupled to H-5. |

| ~7.28 | dd | 1H | H-5 | Coupled to both H-3 and H-6. |

| ~7.15 | d | 1H | H-6 | The proton between the two chlorine atoms. Coupled to H-5. |

| ~3.70 | d | 2H | -CH₂- | Methylene protons adjacent to the sulfur and the aromatic ring. They appear as a doublet due to coupling with the thiol proton. This signal would be shifted upfield relative to the ~4.7 ppm signal in 2,4-dichlorobenzyl alcohol. |

| ~1.75 | t | 1H | -SH | Thiol proton. It appears as a triplet due to coupling to the two methylene protons. This peak is often broader than other signals. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Analysis |

| ~137 | C-1 (ipso) | Quaternary carbon attached to the -CH₂SH group. Shifted upfield relative to the alcohol analogue (~140 ppm). |

| ~134 | C-2 or C-4 | One of the two quaternary carbons bonded to chlorine. |

| ~133 | C-4 or C-2 | The other quaternary carbon bonded to chlorine. |

| ~130 | C-6 | Aromatic CH carbon. |

| ~129 | C-3 | Aromatic CH carbon. |

| ~127 | C-5 | Aromatic CH carbon. |

| ~28 | -CH₂- | Aliphatic carbon of the methylene group. This is significantly shifted upfield from the corresponding carbon in the alcohol (~63 ppm) due to the lower electronegativity of sulfur. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Guiding Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.[15] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in a reproducible pattern that aids in structural confirmation.[16] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for volatile, thermally stable liquids like this compound. The GC separates the sample from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Injection: Inject 1 µL of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column, which separates components based on their boiling points and column interactions.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.at [fishersci.at]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. B24999.06 [thermofisher.com]

- 6. amherst.edu [amherst.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webassign.net [webassign.net]

- 10. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR [m.chemicalbook.com]

- 14. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR [m.chemicalbook.com]

- 15. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Dichlorobenzyl Mercaptan (CAS 59293-67-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and research applications of 2,4-Dichlorobenzyl Mercaptan. The information is curated to empower researchers and drug development professionals in their understanding and utilization of this compound.

Chemical Identity and Properties

This compound, identified by CAS number 59293-67-3, is a synthetic organosulfur compound.[1] It is also known by several synonyms, including (2,4-Dichlorophenyl)methanethiol, 2,4-Dichloro-α-mercaptotoluene, and 2,4-Dichlorothiobenzyl Alcohol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 59293-67-3 | [1] |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 150-151 °C at 12 mmHg | ChemicalBook |

| 115 °C at 2 mmHg | [2] | |

| Density | 1.36 g/cm³ | ChemicalBook |

| Refractive Index | 1.6045 | ChemicalBook |

| Flash Point | >100 °C | [2] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)CS | [1] |

| InChI Key | ZSPXTTVUJDSRNJ-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and widely applicable method for the preparation of benzyl mercaptans involves the reaction of a benzyl halide with a hydrosulfide salt.[3] A plausible synthetic route for this compound starts with the chlorination of 2,4-dichlorotoluene to form 2,4-dichlorobenzyl chloride.

Proposed Synthesis Pathway

A likely two-step synthesis is outlined below. The first step involves the free-radical chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzyl chloride. The second step is a nucleophilic substitution reaction where the chloride is displaced by a hydrosulfide group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Chloride (Precursor)

This protocol is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.[4]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and gas inlet, heat 16.1 g of 2,4-dichlorotoluene to 90°C.

-

Catalyst Addition: Add 0.013 g of azobisisobutyronitrile (AIBN) and 0.0125 g of triethanolamine as catalysts.

-

Chlorination: Slowly introduce 7.81 g of chlorine gas under illumination.

-

Reaction Conditions: Increase the temperature to 120°C and maintain the reaction for 4 hours. The generated HCl gas should be neutralized or captured.

-

Work-up: After the reaction is complete, the resulting 2,4-dichlorobenzyl chloride solution can be purified by vacuum rectification.

Experimental Protocol: Synthesis of this compound

This generalized protocol is based on the known reactivity of benzyl halides with hydrosulfides.[3]

-

Reaction Setup: In a reaction flask, dissolve the purified 2,4-dichlorobenzyl chloride in a suitable solvent such as ethanol.

-

Nucleophilic Substitution: Add an aqueous solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) to the flask. The reaction is typically carried out at a controlled temperature, for instance, around 50°C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation to yield this compound.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of volatile compounds like this compound. A purity of >98.0% is commonly reported by commercial suppliers, as determined by GC.

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the provided search results, a method for the related compound, 2,4-dichlorobenzyl alcohol, can be adapted.[5]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 1.7 µm, 2.1 mm i.d. × 100 mm (or equivalent) |

| Mobile Phase | Gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Methanol) |

| Detector | Photodiode Array (PDA) |

| Injection Volume | 2.5 µL |

| Column Temperature | 40 °C |

Applications in Research and Drug Development

This compound serves as a valuable tool in various research contexts, particularly in the study of DNA interactions and as a building block in chemical synthesis.[1][6]

DNA Interaction Studies

Research has indicated that this compound has the ability to interact with DNA. It has been shown to bind to DNA in the acidic region of the duplex and interact with guanosine subunits, which can lead to cellular transformation in mouse cells.[1] This property makes it a compound of interest for studying the mechanisms of DNA damage and the action of anticancer drugs that target DNA.[1]

Caption: Interaction of this compound with DNA.

Synthetic Chemistry Building Block

As a thiol, this compound can be used as a nucleophile in various organic reactions. Its mercaptan group (-SH) is reactive and can participate in reactions such as S-alkylation to form thioethers. The dichlorinated phenyl ring also offers sites for further functionalization, making it a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials science research.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements

| Hazard Statement | Description |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Conclusion

This compound (CAS 59293-67-3) is a versatile chemical with important applications in research, particularly in the study of DNA interactions and as a synthetic building block. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- 1. This compound | 59293-67-3 | FD36233 [biosynth.com]

- 2. This compound | 59293-67-3 [sigmaaldrich.com]

- 3. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 4. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. calpaclab.com [calpaclab.com]

- 7. scribd.com [scribd.com]

molecular structure and weight of 2,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to 2,4-Dichlorobenzyl Mercaptan

Abstract

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a specialized organic sulfur compound utilized primarily in research and development.[1][2] Its distinct chemical structure, featuring a dichlorinated benzene ring attached to a methylthiol group, imparts specific reactivity and properties that are of interest in various scientific domains. This guide provides a comprehensive overview of its molecular characteristics, a validated method for its synthesis, its known applications in biomedical research, and critical safety and handling protocols. The information is synthesized to provide both fundamental knowledge and practical insights for professionals working in chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a synthetic chemical compound characterized by a toluenethiol core structure with two chlorine substituents on the aromatic ring.[1][2][3] It typically presents as a colorless liquid with a strong, characteristic stench, a common feature of mercaptans.[4][5]

Chemical Identity

Molecular Weight

The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The calculation for C₇H₆Cl₂S is detailed below.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 6 | 6.048 |

| Chlorine | Cl | 35.453 | 2 | 70.906 |

| Sulfur | S | 32.06 | 1 | 32.06 |

| Total | 16 | 193.09 | ||

| Note: Atomic weights are based on IUPAC standard values. The final molecular weight is consistent with values provided by multiple chemical suppliers.[1][2][3][8] |

Structural Representation

The spatial arrangement of atoms defines the reactivity and interaction of the molecule with biological and chemical systems. The structure consists of a benzyl group where the phenyl ring is substituted at positions 2 and 4 with chlorine atoms, and the methylene group is attached to a thiol (-SH) functional group.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

This compound is not naturally occurring and must be prepared synthetically. A common and effective method involves the nucleophilic substitution of a halide with a hydrosulfide salt. The protocol described here is based on established principles for thiol synthesis from haloalkanes, adapted for this specific compound.[9][10] The logical precursor is 2,4-dichlorobenzyl chloride, which can be synthesized from 2,4-dichlorotoluene.[11]

Workflow for Synthesis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzyl Chloride

This procedure details the conversion of the benzyl halide to the corresponding mercaptan.

Causality Statement: The core of this synthesis is an Sₙ2 (bimolecular nucleophilic substitution) reaction. The hydrosulfide ion (SH⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The carbon-chlorine bond is cleaved, with chloride acting as the leaving group, resulting in the formation of the desired thiol.[10]

Materials:

-

2,4-Dichlorobenzyl chloride

-

Sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH)

-

Ethanol or a similar polar protic solvent

-

Deionized water

-

Diethyl ether or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (dilute, for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.1 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: An inert atmosphere prevents the oxidation of the highly reactive hydrosulfide and the resulting thiol product. Ethanol serves as a suitable solvent for both the salt and the organic halide.

-

-

Addition of Reactant: Slowly add a solution of 2,4-dichlorobenzyl chloride (1.0 equivalent) in ethanol to the stirring hydrosulfide solution at room temperature.

-

Rationale: Slow addition helps to control the exothermic nature of the reaction and prevent potential side reactions.

-

-

Reaction Execution: Gently heat the mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.[9]

-

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add deionized water to the residue and neutralize carefully with dilute HCl.

-

Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Rationale: The product is organic-soluble, while inorganic salts remain in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield the final, pure this compound.[2]

Applications in Research and Development

While not a therapeutic agent itself, this compound serves as a valuable research chemical and building block.[3][12] Its utility stems from the reactivity of the thiol group and the specific substitution pattern on the aromatic ring.

DNA Interaction Studies

Research has indicated that this compound is involved in studies related to cellular transformation and DNA binding.[3] It has been shown to interact with DNA duplexes, specifically with guanosine subunits, in the acidic region. This property makes it a useful tool for investigating the mechanisms of action for certain anticancer drugs that function by binding to DNA.[3] Its use in research concerning L1210 murine leukemia further highlights its role in cancer research.[3]

Organic Synthesis Intermediate

As a mercaptan, the compound is a versatile intermediate in organic synthesis. The thiol group can undergo various transformations, including:

-

Oxidation: To form disulfides or sulfonic acids.

-

Alkylation: To create thioethers.

-

Thiol-ene "Click" Chemistry: A highly efficient reaction for forming carbon-sulfur bonds.

These reactions allow for the incorporation of the 2,4-dichlorobenzyl moiety into larger, more complex molecules, which may be screened for biological activity in drug development programs.

Note: The related compound, 2,4-dichlorobenzyl alcohol, is used as a mild antiseptic in products like throat lozenges and has been investigated for anti-inflammatory and virucidal properties.[13][14][15] This suggests that the 2,4-dichlorobenzyl scaffold is of interest in medicinal chemistry.

Safety, Handling, and Hazard Management

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4][5][16]

Hazard Identification

-

Acute Toxicity: Toxic if inhaled and harmful if swallowed.[5][6][16]

-

Irritation: Causes serious eye irritation and skin irritation.[4][5][16]

-

Respiratory Hazard: May cause respiratory irritation.[5][16]

-

Other Hazards: Possesses a powerful and unpleasant odor (stench).[4][5]

Recommended Handling and Personal Protective Equipment (PPE)

Self-Validating Protocol: Adherence to the following engineering controls and PPE is critical to ensure user safety. The absence of exposure symptoms (e.g., irritation, odor) validates the effectiveness of the containment.

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

-

Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][17]

-

Hand Protection: Use chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4][5]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[4]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][16]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[4][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[16]

Conclusion

This compound is a specialized chemical with a well-defined molecular structure and a clear, albeit niche, role in scientific research. Its synthesis is achievable through standard organic chemistry techniques, and its utility in studying DNA interactions makes it a valuable probe in molecular biology and oncology research. However, its significant hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers and drug development professionals to handle, synthesize, and utilize this compound safely and effectively.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 59293-67-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 59293-67-3 | FD36233 [biosynth.com]

- 4. fishersci.at [fishersci.at]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound | 59293-67-3 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 59293-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3,4-Dichlorobenzyl mercaptan (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. calpaclab.com [calpaclab.com]

- 13. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. PL334679A1 - Application of dichlorobenzyl alcohol in production of preparations useful in locally treating inflammatory states as well as preparation useful in loacally treating inflammatory states as well as preparation containing such alcohol - Google Patents [patents.google.com]

- 15. EP0821584A1 - 2,4-dichlorobenzyl alcohol and amylmetacresol against hiv infection - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

A Historical and Technical Guide to 2,4-Dichlorobenzyl Mercaptan

This guide provides an in-depth historical and technical overview of 2,4-Dichlorobenzyl mercaptan, a compound of interest for its unique chemical properties and reported biological activities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its synthesis, chemical characteristics, and potential applications, with a focus on the scientific principles underpinning its study.

Introduction: Unveiling a Reactive Thiol

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a synthetic organosulfur compound.[1] Structurally, it is characterized by a benzyl group substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring, and a thiol (-SH) functional group attached to the benzylic carbon. This combination of a reactive thiol group and a dichlorinated aromatic ring imparts specific chemical and physical properties that have drawn scientific interest. While not as widely studied as some related compounds, its historical context is rooted in the broader exploration of mercaptans and their derivatives in organic synthesis and biological systems.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 59293-67-3 |

| Molecular Formula | C₇H₆Cl₂S |

| Molecular Weight | 193.09 g/mol [2] |

| IUPAC Name | (2,4-dichlorophenyl)methanethiol[1] |

| Synonyms | 2,4-Dichloro-α-mercaptotoluene, 2,4-Dichlorothiobenzyl alcohol, 2,4-Dichloro-α-toluenethiol[1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 150-151 °C at 12 mmHg |

| Density | 1.36 g/cm³ |

| Refractive Index | 1.6025-1.6065 @ 20°C |

| Purity | Typically >98.0% (GC)[1] |

Historical Synthesis and Modern Preparative Protocols

The synthesis of this compound historically follows established routes for the preparation of thiols from corresponding halides. The logical synthetic pathway involves a two-step process: the formation of the precursor 2,4-dichlorobenzyl chloride, followed by the introduction of the thiol group.

Part 1: Synthesis of the Precursor, 2,4-Dichlorobenzyl Chloride

The common starting material for this synthesis is 2,4-dichlorotoluene. The chlorination of the methyl group of 2,4-dichlorotoluene under free-radical conditions yields 2,4-dichlorobenzyl chloride.

Caption: Synthesis of 2,4-Dichlorobenzyl Chloride.

A detailed experimental protocol, adapted from patented methods, is as follows:

Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Chloride

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a condenser connected to a gas scrubber, charge 161 g (1.0 mol) of 2,4-dichlorotoluene.

-

Initiation: Heat the 2,4-dichlorotoluene to 90-100°C. Add a catalytic amount of a free-radical initiator such as azobisisobutyronitrile (AIBN).

-

Chlorination: While irradiating with a suitable light source (e.g., a UV lamp), slowly bubble chlorine gas through the reaction mixture. Maintain the temperature between 120-130°C.[3]

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,4-dichlorobenzyl chloride is achieved.

-

Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

-

Purification: The crude 2,4-dichlorobenzyl chloride can be purified by vacuum distillation.

Part 2: Synthesis of this compound

The conversion of 2,4-dichlorobenzyl chloride to the corresponding mercaptan is typically achieved via nucleophilic substitution with a sulfur-containing nucleophile. Two common methods are presented below.

Caption: Synthetic routes to this compound.

Method 1: Reaction with Sodium Hydrosulfide

This method is a direct approach to forming the thiol.

Experimental Protocol: Synthesis via Sodium Hydrosulfide

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve sodium hydrosulfide (NaSH) in a suitable solvent such as ethanol or an aqueous-organic biphasic system.

-

Addition of Precursor: Slowly add a solution of 2,4-dichlorobenzyl chloride in the same solvent to the stirred NaSH solution at room temperature.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., HCl) to protonate the thiolate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Reaction with Thiourea followed by Hydrolysis

This method proceeds through a stable isothiouronium salt intermediate, which can minimize the formation of the corresponding sulfide as a byproduct.

Experimental Protocol: Synthesis via Thiourea

-

Formation of Isothiouronium Salt: Dissolve equimolar amounts of 2,4-dichlorobenzyl chloride and thiourea in ethanol. Heat the mixture to reflux for 2-3 hours. The isothiouronium salt will precipitate upon cooling.

-

Isolation of Intermediate: Filter the precipitated salt and wash it with cold ethanol.

-

Hydrolysis: Suspend the isothiouronium salt in an aqueous solution of a strong base, such as sodium hydroxide. Heat the mixture to reflux for 1-2 hours.

-

Work-up and Purification: Follow steps 4-6 from Method 1 to isolate and purify the this compound.

Biological Activity and Toxicological Profile

Reported Anti-leukemic Properties

An intriguing aspect of this compound is its reported biological activity. According to product literature from Biosynth, it is described as a synthetic chemical belonging to the "group of l1210 murine leukemia".[2] The same source claims it has been shown to induce cellular transformation in mouse cells by binding to the acidic region of DNA duplexes and interacting with guanosine subunits.[2] This suggests a potential mechanism of action involving DNA alkylation, a mode of action for some anticancer agents.[2] The L1210 cell line is a well-established model for lymphocytic leukemia in mice, often used in cancer research and for screening potential chemotherapeutic agents.[4][5][6][7] However, it is important to note that a primary, peer-reviewed research publication corroborating these specific claims for this compound could not be located during the literature review for this guide. Therefore, these reported activities should be approached with scientific caution and viewed as preliminary information requiring further validation.

General Toxicology of Mercaptans

Mercaptans, as a class of compounds, are known for their strong, unpleasant odors.[8] While generally considered to have low to moderate toxicity, high concentrations or prolonged exposure can lead to adverse health effects.[8] Acute inhalation can cause irritation to the respiratory tract, and in severe cases, may lead to neurological effects.[8] Dermal contact can result in skin irritation.[8] The metabolism of mercaptans can proceed via enzymatic processes, potentially forming reactive intermediates.[8]

Toxicological Data for this compound

Specific toxicological data for this compound indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1]

For comparison, the related compound, 2,4-dichlorobenzyl alcohol, is a mild antiseptic used in throat lozenges and has been studied for its prenatal developmental toxicity in rats.[9][10][11]

Conclusion and Future Directions

This compound is a reactive chemical with well-established synthetic routes. Its dichlorinated aromatic ring and thiol group make it a potentially useful building block in organic synthesis. The reported biological activity in the context of murine leukemia and DNA binding is compelling, yet requires rigorous scientific validation through independent, peer-reviewed studies. Future research should focus on confirming these biological effects, elucidating the precise mechanism of action, and further exploring its toxicological profile. Such studies will be crucial in determining the true potential of this compound in medicinal chemistry and drug development.

References

- 1. This compound | 59293-67-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 59293-67-3 | FD36233 [biosynth.com]

- 3. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. atcc.org [atcc.org]

- 5. Inhibition of murine leukemia (WEHI-3B and L1210) proliferation by cholera toxin B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination chemotherapy of L1210 mouse leukemia using a new water-soluble nitrosourea, 1-(2-chloroethyl)-3-(beta-d-glucopyranosyl)-1-nitrosourea, with various antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats. | Semantic Scholar [semanticscholar.org]

- 11. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 2,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to the Safe Handling of 2,4-Dichlorobenzyl Mercaptan

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 59293-67-3), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and toxicological literature to ensure the highest standards of laboratory safety and scientific integrity.

Core Chemical Profile and Properties

This compound is a sulfur-containing organic compound. Its mercaptan group (-SH) is the source of its potent, unpleasant odor, a characteristic feature of thiols, often described as a stench.[1][2] This odor serves as an immediate, albeit qualitative, indicator of its presence. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 59293-67-3 | [1][3] |

| Molecular Formula | C₇H₆Cl₂S | [1][4] |

| Molecular Weight | 193.10 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Odor | Strong, unpleasant (Stench) | [1][2] |

| Refractive Index | 1.6025-1.6065 @ 20°C | [5] |

| Stability | Stable under normal conditions | [1] |

| Water Solubility | Insoluble | [2][6] |

Hazard Identification and Toxicology

This compound is classified as hazardous under multiple global standards.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[7] Its toxicity profile necessitates stringent handling procedures.

The toxicity of mercaptans is linked to their ability to induce oxidative stress, which can lead to cellular damage.[7] While specific data for this compound is limited, the general mechanism involves the generation of reactive oxygen species (ROS), which can overwhelm cellular antioxidant defenses.[7]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed | [2][3] |